(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide

Chiral resolution Stereochemistry Enantiomeric purity

(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0) is a chiral, non-aromatic heterocyclic amide derived from L-pyroglutamic acid. It belongs to the 5-oxopyrrolidine-2-carboxamide class and is characterized by two N-hexyl substituents and a defined (S)-stereocenter.

Molecular Formula C17H32N2O2
Molecular Weight 296.4 g/mol
CAS No. 85187-30-0
Cat. No. B12680037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide
CAS85187-30-0
Molecular FormulaC17H32N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1
InChIInChI=1S/C17H32N2O2/c1-3-5-7-9-13-19(14-10-8-6-4-2)17(21)15-11-12-16(20)18-15/h15H,3-14H2,1-2H3,(H,18,20)/t15-/m0/s1
InChIKeyOVTOJTYOERMOBJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0) – Chiral Amide Specifications and Comparator Landscape


(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0) is a chiral, non-aromatic heterocyclic amide derived from L-pyroglutamic acid. It belongs to the 5-oxopyrrolidine-2-carboxamide class and is characterized by two N-hexyl substituents and a defined (S)-stereocenter . This compound is primarily utilized as a synthetic intermediate or a chiral building block in medicinal chemistry. Its procurement requires consideration of stereochemical purity, lipophilicity (LogP 2.92), and the distinct physical properties conferred by its specific N-alkyl substitution pattern [1].

Why Generic Substitution Fails for (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0) in Specialized Research


Substituting this compound with its racemate (CAS 51959-87-6) or other N-alkyl analogs is not equivalent due to its defined (S)-stereochemistry, which is critical for chiral recognition in biological systems and asymmetric synthesis . Furthermore, the specific N,N-dihexyl substitution pattern dictates its lipophilicity (LogP 2.92) and chromatographic behavior, which differ from shorter-chain analogs like the N,N-diethyl derivative [1]. These physical-chemical differences directly impact solubility, membrane permeability, and the compound's suitability for specific HPLC assay conditions, making generic substitution a risk to experimental reproducibility and procurement integrity.

Quantitative Differentiation Evidence for (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0)


Stereochemical Purity and Chiral Identity vs. Racemate

The (S)-enantiomer (CAS 85187-30-0) possesses a defined stereocenter at the 2-position of the pyrrolidine ring, absent in the racemic mixture (CAS 51959-87-6) . The specific optical rotation, while not numerically reported in available technical documents, is inherent to its (S)-configuration derived from L-pyroglutamic acid. This chiral identity is fundamental for applications requiring enantioselectivity, distinguishing it from the racemate which lacks this property.

Chiral resolution Stereochemistry Enantiomeric purity

Lipophilicity (LogP) as a Determinant of Biological and Chromatographic Behavior

The experimental LogP of the target compound is 2.92 [1]. This value is significantly higher than what would be predicted for smaller N-alkyl analogs (e.g., N,N-diethyl derivative, predicted LogP <1.0) or the unsubstituted 5-oxopyrrolidine-2-carboxamide (predicted LogP <0). This high lipophilicity dictates stronger retention in reversed-phase HPLC and influences its partition coefficient in biological systems.

Lipophilicity LogP HPLC method development

Validated HPLC Separation Method for Enantiomeric Purity Assessment

A specific reverse-phase HPLC method using a Newcrom R1 column has been validated for the separation of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide [1]. The mobile phase conditions (acetonitrile/water/phosphoric acid) enable the resolution of the target compound, with the method described as scalable for both analytical and preparative purposes. This established protocol is not guaranteed to be directly transferable to analogs with different N-alkyl chains or stereochemistry without re-optimization.

HPLC Enantiomeric purity Quality control

N-Substitution Pattern Dictates Boiling Point and Flash Point, Impacting Handling and Safety

The calculated boiling point for this compound is 477.3°C at 760 mmHg and the flash point is 242.463°C . These physical properties are a direct result of the molecule's molecular weight (296.45 g/mol) and the presence of two long hexyl chains. These values are higher than those of analogs with smaller N-alkyl groups (e.g., N,N-dimethyl, expected boiling point ~350°C), necessitating different storage and handling conditions.

Physicochemical properties Safety Handling

Optimal Application Scenarios for Procuring (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0)


Asymmetric Synthesis and Chiral Building Block in Medicinal Chemistry

The defined (S)-stereochemistry, derived from L-pyroglutamic acid, makes this compound a valuable chiral building block for the synthesis of enantiomerically pure pharmaceutical candidates. Its procurement is essential for projects where the stereochemical outcome is critical for biological activity, replacing the need for costly asymmetric synthesis or resolution steps .

Method Development and Validation for Lipophilic Amides in HPLC/UPLC

With an established LogP of 2.92 and a validated HPLC method available, this compound serves as an excellent reference standard for developing analytical methods for other high-lipophilicity amides. Analytical chemists can procure it to benchmark retention times and optimize mobile phases for their specific lipophilic analytes [1].

SAR Studies Exploring N-Alkyl Chain Length in Pyrrolidine Carboxamides

In structure-activity relationship (SAR) campaigns, researchers systematically vary N-alkyl chain length to understand its impact on target binding and pharmacokinetics. Procuring the N,N-dihexyl variant provides the extreme high-lipophilicity data point in a series, enabling comprehensive SAR analysis alongside its N,N-dimethyl, N,N-diethyl, and other analogs .

Physicochemical Screening for Pre-formulation and Safety Assessment

The well-defined boiling point (477.3°C) and flash point (242.5°C) make this compound suitable for use in routine physicochemical screens during early drug development. Its procurement supports pre-formulation studies where thermal stability and safety profiles are documented for a series of related analogs .

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